水杨醛苯甲酰腙

描述

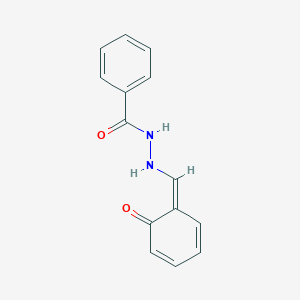

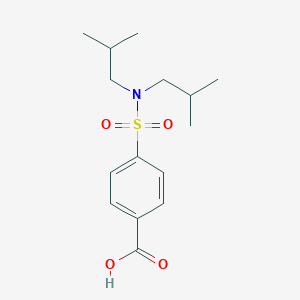

Salicylaldehyde benzoyl hydrazone is a chemical compound belonging to the class of hydrazones. It is known for its ability to chelate iron and has been proposed for use in chemotherapy for iron overload disorders such as hemochromatosis . Additionally, it exhibits interesting biological properties, including antibacterial and antitumor activities .

科学研究应用

Salicylaldehyde benzoyl hydrazone has a wide range of scientific research applications:

作用机制

Target of Action

Salicylaldehyde Benzoyl Hydrazone (SBH) is known to have anticancer activities and has been tested on various cell lines including four leukemic cell lines (HL-60, KE-37, K-562, and BV-173), one osteosarcomic cell line (SaOS-2), two breast adenocarcinomic cell lines (MCF-7 and MDA-MB-231), and one healthy cell line (HEK-293) . It has also been proposed as a series of iron chelators for chemotherapy of iron overload . Furthermore, it has been used as a selective and sensitive receptor for Cu 2+ in a near-infrared fluorescent probe .

Mode of Action

The specific coordination of the salicylaldehyde benzoyl hydrazone group in SBH with Cu 2+ can induce a distinct quench of the fluorescence intensity, allowing for real-time tracking of Cu 2+ . This suggests that SBH interacts with its targets, such as Cu 2+, leading to changes in the system that can be monitored in real-time.

Biochemical Pathways

The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .

Pharmacokinetics

It is known that the solubility of sbh in water is very low . This could potentially impact its bioavailability and distribution in the body.

Result of Action

SBH has shown remarkable anticancer activity in nanomolar concentrations on the leukemic cell lines HL-60 and K-562 and the breast cancer MCF-7 cells . It also exhibits extraordinary selectivity for the same cancer lines . In addition, it has been found to inhibit DNA synthesis in various human and rodent cells .

Action Environment

The action of SBH can be influenced by environmental factors. For instance, adding water to dilute solutions of SBH in DMSO changes the major conformation from the fully extended E isomer denoted B2E to another E isomer, B1E, where the carbonyl is associated with water . This suggests that the environment can influence the conformation, and potentially the action, efficacy, and stability of SBH.

生化分析

Biochemical Properties

Salicylaldehyde benzoyl hydrazone has been shown to play a role in biochemical reactions, particularly in the detection of copper (II) ions in living systems . The specific coordination of the salicylaldehyde benzoyl hydrazone group with copper (II) can induce a distinct quench of the fluorescence intensity, allowing for real-time tracking of copper (II) .

Cellular Effects

Salicylaldehyde benzoyl hydrazone has demonstrated effects on various types of cells and cellular processes . It has been used to visualize copper (II) in two cell lines by fluorescence imaging . Moreover, it has shown anticancer activities in all cell lines tested, particularly exhibiting remarkable anticancer activity in nanomolar concentrations on certain leukemic cell lines and breast cancer cells .

Molecular Mechanism

The mechanism of action of Salicylaldehyde benzoyl hydrazone involves its specific coordination with copper (II). This interaction induces a distinct quench of the fluorescence intensity, which allows for real-time tracking of copper (II) . This mechanism is thought to be due to the specific coordination of the salicylaldehyde benzoyl hydrazone group in the compound with copper (II) .

Temporal Effects in Laboratory Settings

The effects of Salicylaldehyde benzoyl hydrazone over time in laboratory settings have been studied, particularly in relation to its interaction with copper (II)

准备方法

Salicylaldehyde benzoyl hydrazone can be synthesized through the condensation reaction between salicylaldehyde and benzoyl hydrazine. This reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

Salicylaldehyde benzoyl hydrazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . Major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

Salicylaldehyde benzoyl hydrazone can be compared with other hydrazone derivatives, such as:

- Salicylaldehyde isonicotinoyl hydrazone

- Salicylaldehyde 4-methoxybenzoyl hydrazone

- Salicylaldehyde 4-chlorobenzoyl hydrazone

These compounds share similar chelating properties but differ in their biological activities and selectivity. For example, salicylaldehyde isonicotinoyl hydrazone has shown higher selectivity for certain cancer cell lines compared to salicylaldehyde benzoyl hydrazone .

属性

IUPAC Name |

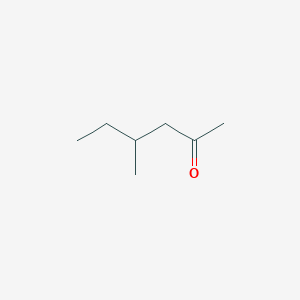

N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIWEDKDZPIULI-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877419 | |

| Record name | Salicylaldehyde Phenyl-acyl hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3232-37-9 | |

| Record name | Salicylaldehyde benzoyl hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC148180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SBH and its derivatives primarily act as chelating agents, particularly for metal ions like iron (Fe) [, ]. This interaction is based on the compound's ability to form stable complexes with metal ions through its oxygen and nitrogen atoms. For example, SBH exhibits high affinity for iron (III) and can mobilize ferritin iron, indicating its potential as an iron chelator []. The downstream effects of this interaction vary depending on the specific metal ion and the biological context but can include:

- Inhibition of cell proliferation: SBH analogs have shown pronounced antiproliferative activity, inhibiting cellular proliferation and DNA, RNA and protein synthesis more effectively than desferrioxamine (DFO) in certain cancer cell lines [].

- Induction of apoptosis/necrosis: The effects of SBH analogs on cell death pathways appear to be cell line-specific [].

- Modulation of cellular iron uptake and distribution: SBH analogs can effectively prevent iron uptake from transferrin and increase iron release from cells [].

ANone:

- Molecular Formula: C14H12N2O2 []

- Infrared (IR) Spectroscopy: Studies on SBH crystals and solutions have revealed significant interactions of the hydroxy hydrogen and the carbonyl group with solvents like DMSO and water []. The amide-I band shifts and intensity variations in cycle stretching bands have been observed in IR spectra of SBH analogs with different substituents on the benzoyl moiety []. Detailed analysis of IR spectra, including the region between 2000-1200 cm-1, has provided insights into vibrational assignments and conformational aspects of SBH and related compounds [, ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies, combined with IR and theoretical calculations, have been employed to understand the isomerization of SBH in the presence of water [].

- Electronic Spectroscopy: Electronic spectra, particularly of lanthanide complexes with SBH, have been utilized to study coordination geometries, nephelauxetic effects, and covalency factors [].

A: SBH forms colored complexes with various metal ions, and these complexes exhibit varying solubility in different solvents []. For example, while they are soluble in methanol, DMSO and DMF, they are insoluble in benzene, chloroform, and acetonitrile []. Solid-state conductance measurements at different frequencies indicate that SBH complexes possess semiconducting properties []. Furthermore, optical band gap measurements on a dysprosium complex of SBH, Dy2(L)3·12H2O, suggest that it is a direct band gap material []. These properties make SBH complexes potentially useful in applications such as:

- Semiconductors: Due to their demonstrated semiconducting behavior [].

- Optical materials: The luminescent properties of some rare-earth SBH complexes, particularly those with yttrium, praseodymium, and terbium, suggest potential applications in optical materials [].

ANone: Currently, there is limited information available in the provided research papers about the catalytic properties of SBH. Further investigation is needed to explore its potential in this area.

ANone: Yes, computational methods have been employed in understanding SBH's properties and behavior.

- Conformational analysis: AM1 and ab-initio calculations, combined with IR and NMR data, have been used to study the conformational equilibrium of SBH, indicating a predominant conformation [].

ANone: SAR studies are crucial in understanding how specific structural features of SBH contribute to its biological activity.

- Substitutions on the benzoyl ring: Introducing substituents on the benzoyl ring of SBH analogs can significantly influence their iron affinity []. For instance, a methoxy substituent at the para position of the aroyl ring can increase iron affinity, impacting its chelating properties [].

- Modifications to the boron-containing ring: In SBH pro-chelators, modifications to the boron-containing ring can alter their reactivity with hydrogen peroxide, thus influencing their ability to convert to active chelators [].

- Halogenation: Incorporating halogen atoms, such as chlorine, into the SBH structure has been shown to significantly influence its biological activity, potentially by altering its lipophilicity and interaction with biological targets [].

A: SBH and its analogs have shown remarkable stability in acidic environments, with minimal decomposition observed even after prolonged exposure to low pH []. This stability is crucial for oral administration, as it ensures the compound remains intact in the acidic environment of the stomach.

- Iron Mobilization: SBH and its analogs can effectively mobilize iron from ferritin, indicating their ability to interact with iron stores in vivo [].

- Cellular Uptake and Distribution: Studies using radiolabeled iron (59Fe) have provided insights into the cellular uptake and distribution of iron in the presence of SBH analogs, suggesting their potential to modulate iron homeostasis within cells [].

A: SBH analogs have demonstrated promising in vitro efficacy in inhibiting the proliferation of various cancer cell lines [, ]. Studies using the MTT assay have shown that certain SBH derivatives exhibit potent cytotoxic effects against the K-562 chronic myeloid leukemia cell line at low micromolar concentrations, with IC50 values comparable to or even lower than those of established chemotherapeutic agents like cisplatin and melphalan [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)

![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)